(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride
Overview
Description
(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride is a chemical compound with the molecular formula C11H19ClN2 and a molecular weight of 214.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
As an amine compound, it can be inferred that it may interact with various biological targets such as receptors, enzymes, or ion channels .
Mode of Action
Amines are known to act as bases, accepting protons due to the lone pair of electrons on the nitrogen atom . This property allows amines to participate in a variety of chemical reactions, including nucleophilic substitution .
Biochemical Pathways
For instance, they can undergo nucleophilic substitution reactions with halogenoalkanes .
Result of Action
The effects of amines at the molecular and cellular level can be diverse, depending on their specific targets and the nature of their interactions .
Preparation Methods
The synthesis of (3-[(Diethylamino)methyl]phenyl)amine dihydrochloride involves several steps. One common method includes the reaction of 3-bromobenzylamine with diethylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the diethylamino group is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride is widely used in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is employed in studies involving cellular processes and molecular interactions.
Medicine: Research on its potential therapeutic applications, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
(3-[(Diethylamino)methyl]phenyl)amine dihydrochloride can be compared with other similar compounds such as:
Diphenhydramine: Both compounds have antihistamine properties but differ in their specific chemical structures and applications.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and specific applications.
Properties
IUPAC Name |
3-(diethylaminomethyl)aniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-6-5-7-11(12)8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFLNKDYZXWCPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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